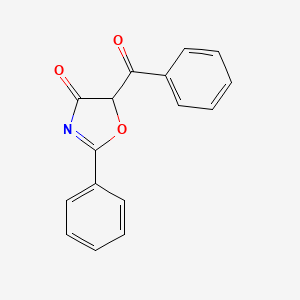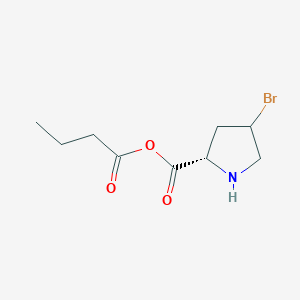
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:
Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.
Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.
Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.
Uniqueness
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14BrNO3 |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
butanoyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1 |
Clave InChI |
BSFRUXOTZQWLLI-MLWJPKLSSA-N |
SMILES isomérico |
CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br |
SMILES canónico |
CCCC(=O)OC(=O)C1CC(CN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

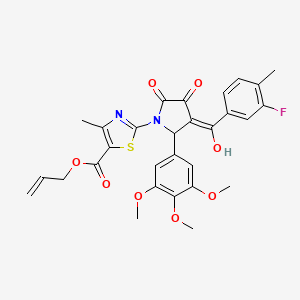



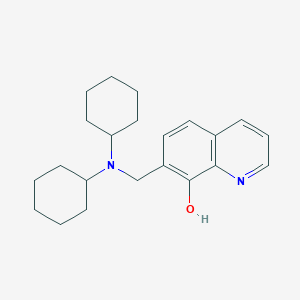
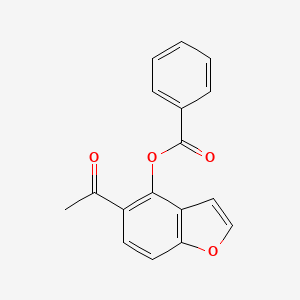
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
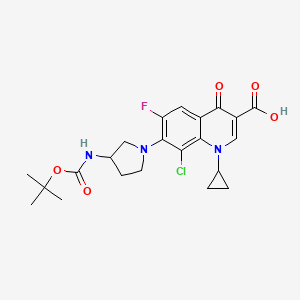

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
